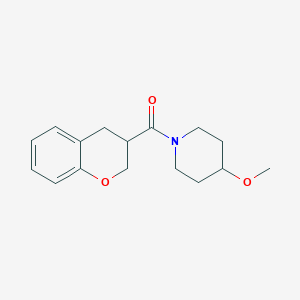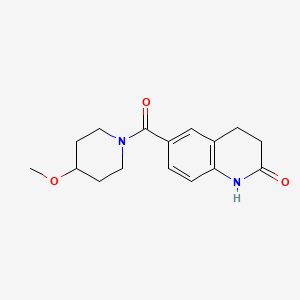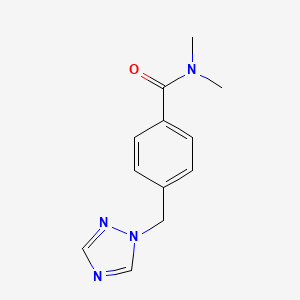
4-(4-Prop-2-enylpiperazin-1-yl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Prop-2-enylpiperazin-1-yl)phenol, also known as PEP, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields.
作用机制
The mechanism of action of 4-(4-Prop-2-enylpiperazin-1-yl)phenol is not fully understood, but it is believed to involve interactions with various receptors and enzymes in the body. 4-(4-Prop-2-enylpiperazin-1-yl)phenol has been shown to bind to the 5-HT1A receptor, which is involved in the regulation of mood and anxiety. 4-(4-Prop-2-enylpiperazin-1-yl)phenol has also been shown to inhibit the activity of monoamine oxidase, an enzyme that breaks down neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
4-(4-Prop-2-enylpiperazin-1-yl)phenol has been shown to have various biochemical and physiological effects in the body. In vitro studies have shown that 4-(4-Prop-2-enylpiperazin-1-yl)phenol can induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. In vivo studies have shown that 4-(4-Prop-2-enylpiperazin-1-yl)phenol can improve cognitive function, reduce anxiety and depression-like behaviors, and increase locomotor activity.
实验室实验的优点和局限性
4-(4-Prop-2-enylpiperazin-1-yl)phenol has several advantages for lab experiments, including its ease of synthesis, low cost, and potential for a wide range of applications. However, 4-(4-Prop-2-enylpiperazin-1-yl)phenol also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for research on 4-(4-Prop-2-enylpiperazin-1-yl)phenol, including the development of more efficient synthesis methods, the investigation of its potential as a drug candidate for various diseases, and the exploration of its interactions with various biomolecules in the body. Additionally, further studies are needed to fully understand the mechanism of action of 4-(4-Prop-2-enylpiperazin-1-yl)phenol and its potential side effects in humans.
In conclusion, 4-(4-Prop-2-enylpiperazin-1-yl)phenol is a chemical compound that has gained attention in the scientific community for its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 4-(4-Prop-2-enylpiperazin-1-yl)phenol and its applications in medicine, biochemistry, and neuroscience.
合成方法
4-(4-Prop-2-enylpiperazin-1-yl)phenol can be synthesized through several methods, including the reaction of 4-hydroxyphenylpiperazine with acrolein, followed by reduction with sodium borohydride. Another method involves the reaction of 4-(2-hydroxyethyl)piperazine with acrolein, followed by demethylation with boron tribromide.
科学研究应用
4-(4-Prop-2-enylpiperazin-1-yl)phenol has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and neuroscience. In medicinal chemistry, 4-(4-Prop-2-enylpiperazin-1-yl)phenol has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and depression. In biochemistry, 4-(4-Prop-2-enylpiperazin-1-yl)phenol has been studied for its interactions with various biomolecules, including proteins and nucleic acids. In neuroscience, 4-(4-Prop-2-enylpiperazin-1-yl)phenol has been investigated for its effects on neurotransmitter systems, including dopamine and serotonin.
属性
IUPAC Name |
4-(4-prop-2-enylpiperazin-1-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-2-7-14-8-10-15(11-9-14)12-3-5-13(16)6-4-12/h2-6,16H,1,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEVGBNKCNMVYRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCN(CC1)C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(5-chlorothiophen-2-yl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7507873.png)

![N-[1-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)-3-methyl-1-oxobutan-2-yl]acetamide](/img/structure/B7507887.png)
![9-Methyl-2-(piperidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7507892.png)

![6-cyclopropyl-N,N,1,3-tetramethylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7507895.png)
![N-[4-[(dicyclopropylmethylamino)methyl]-2-oxochromen-7-yl]acetamide](/img/structure/B7507900.png)
![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)cyclobutanecarboxamide](/img/structure/B7507902.png)
![Azocan-1-yl-(2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)methanone](/img/structure/B7507905.png)

![N,N,1,3-tetramethyl-6-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7507931.png)
